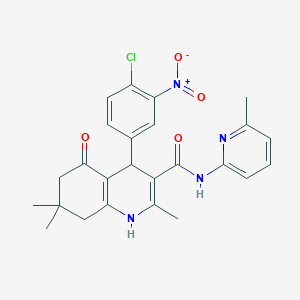![molecular formula C19H14N4O3S2 B4976805 N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4976805.png)
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide, also known as NT-3, is a chemical compound that has been widely used in scientific research due to its numerous biochemical and physiological effects. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways.
作用機序
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide acts as a potent inhibitor of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to the accumulation of phosphorylated proteins, which can then activate downstream signaling pathways. N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to be selective for certain PTPs, such as PTP1B and SHP2, and has little to no activity against other phosphatases, such as alkaline phosphatase.
Biochemical and Physiological Effects:
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide can reduce tumor growth in mouse models of cancer and improve glucose tolerance in mouse models of diabetes. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide in lab experiments is its potent inhibitory activity against PTPs. This allows researchers to study the effects of PTP inhibition on cellular signaling pathways and disease states. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have low toxicity in animal studies, making it a relatively safe compound to use in lab experiments. However, one of the limitations of using N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide. One area of interest is the development of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the identification of new PTP targets for N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide, which could expand its potential therapeutic applications. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biochemical and physiological effects of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide.
合成法
The synthesis of N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide involves several steps. First, 4-nitroaniline is reacted with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-phenylacryloyl chloride to form N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been widely used in scientific research due to its potent inhibitory activity against PTPs. PTPs play a critical role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders. By inhibiting PTPs, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has the potential to modulate these signaling pathways and provide a therapeutic benefit for these diseases. Additionally, N-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-phenylacrylamide has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c24-17(11-6-13-4-2-1-3-5-13)21-18(27)22-19-20-16(12-28-19)14-7-9-15(10-8-14)23(25)26/h1-12H,(H2,20,21,22,24,27)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHWLCAPLQMKV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

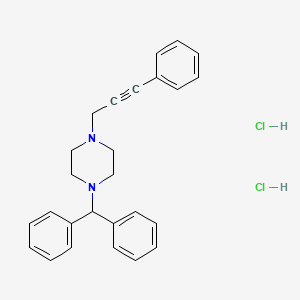

![2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide](/img/structure/B4976737.png)
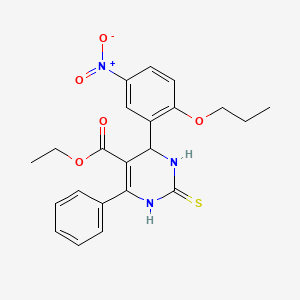


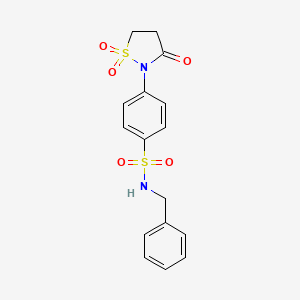
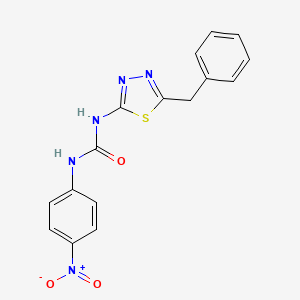
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4976785.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-thiophenecarboxamide](/img/structure/B4976788.png)
![2-iodo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B4976795.png)
![2,6-dimethoxy-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-pyrimidinecarboxamide](/img/structure/B4976798.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B4976808.png)
